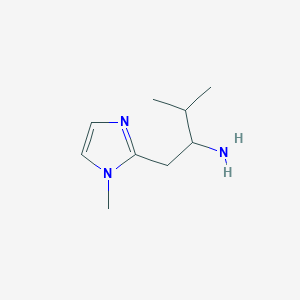

3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine

Description

3-Methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine is an aliphatic amine derivative containing a substituted imidazole ring. Its structure features a branched butan-2-amine backbone with a methyl group at the 3-position and a 1-methylimidazol-2-yl substituent at the 1-position. This compound belongs to the imidazole class, which is widely studied in medicinal chemistry due to its bioactivity, particularly in targeting receptors and enzymes .

indicates it was marketed as a research chemical by CymitQuimica but has since been discontinued, highlighting its niche experimental use .

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

3-methyl-1-(1-methylimidazol-2-yl)butan-2-amine |

InChI |

InChI=1S/C9H17N3/c1-7(2)8(10)6-9-11-4-5-12(9)3/h4-5,7-8H,6,10H2,1-3H3 |

InChI Key |

CRCQIJRAFJNVIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC1=NC=CN1C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitate the formation of the imidazole ring .

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the choice of solvents and catalysts is crucial in minimizing environmental impact and ensuring sustainable production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the imidazole ring .

Scientific Research Applications

3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Core Functional Groups

- 3-Methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine : Aliphatic amine with a methylated imidazole ring and a branched 4-carbon chain.

- 3-(1H-Imidazol-2-yl)propan-1-amine (CAS 41306-56-3): Shorter 3-carbon aliphatic chain with an unsubstituted imidazole ring .

- 3-(2-Methyl-1H-imidazol-1-yl)aniline (CAS 184098-19-9): Aromatic amine with a methylimidazole group attached to a benzene ring .

- Benzimidazole derivatives (e.g., ): Contain fused benzene-imidazole systems, often with sulfonamide or trifluoromethyl substituents .

Molecular Weight and Complexity

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 3-Methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine | C9H16N3 | ~166.25 (calc.) | Not provided |

| 3-(1H-Imidazol-2-yl)propan-1-amine | C6H11N3 | 125.17 | 41306-56-3 |

| 3-(2-Methyl-1H-imidazol-1-yl)aniline | C10H11N3 | 173.21 | 184098-19-9 |

| 7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine | C18H18F3N5O2S | 427.43 | Not provided |

Physicochemical and Functional Properties

- Lipophilicity : The branched butan-2-amine chain in the main compound likely increases hydrophobicity compared to shorter-chain analogs (e.g., 3-(1H-imidazol-2-yl)propan-1-amine), which may enhance blood-brain barrier penetration .

- Electronic Effects : Methyl groups on the imidazole ring (main compound and 3-(2-methyl-1H-imidazol-1-yl)aniline) can sterically hinder interactions with metal catalysts or receptors, contrasting with unsubstituted imidazoles .

- Thermal Stability : Benzimidazole derivatives () exhibit higher melting points (>180°C) due to aromatic stacking, whereas aliphatic imidazole-amines may decompose at lower temperatures .

Biological Activity

3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine is a compound characterized by its imidazole ring, which is integral to many biologically active molecules. This compound is being studied for its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄N₂

- CAS Number : 1341577-96-5

- Molecular Weight : 150.22 g/mol

The imidazole ring structure allows for various interactions with biological targets, making it a subject of interest in drug design.

The biological activity of 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole moiety can coordinate with metal ions or participate in hydrogen bonding with amino acid residues within proteins, influencing their activity and leading to various biological effects.

Therapeutic Potential

Research indicates that compounds with imidazole structures often exhibit a range of biological activities, including:

- Antimicrobial Activity : Imidazole derivatives have been shown to possess antibacterial and antifungal properties. For example, studies have indicated that certain imidazole compounds can inhibit the growth of pathogenic bacteria and fungi .

- Anticancer Activity : The compound has potential anticancer properties, demonstrated by its ability to induce cytotoxic effects in cancer cell lines. Research has shown that derivatives of imidazole can reduce cell viability significantly in various cancer models .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several imidazole derivatives against human cancer cell lines, including HCT116 (colon cancer) and PC3 (prostate cancer). The results indicated that compounds similar to 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine exhibited significant antiproliferative activity, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of imidazole derivatives. The findings revealed that certain compounds demonstrated effective inhibition against multidrug-resistant strains of Staphylococcus aureus, suggesting that 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine could be a candidate for further development as an antimicrobial agent .

Comparative Analysis

To better understand the biological activity of 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine, it is useful to compare it with other related compounds.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Methylimidazole | Simple Imidazole | Moderate antimicrobial properties |

| Histidine | Amino Acid | Essential for enzyme catalysis |

| 2-Methylimidazole | Modified Imidazole | Enhanced reactivity in biological systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.